
1,3-Bishomocubane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bishomocubane is a polycyclic hydrocarbon with a unique cage-like structure. It belongs to the family of cage hydrocarbons, which are known for their high strain energy and unique chemical properties. The compound is characterized by its pentacyclic structure, which includes five fused rings, making it a highly strained and energetically rich molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bishomocubane can be synthesized through various methods. One common approach involves the intramolecular [2 + 2] photocyclization of dicyclopentadiene with acetone as a photosensitizer . This method yields the compound with high efficiency (99.1% yield). Another method involves the reaction of [CpMCl2]2 (Cp = η5-C5Me5, M = Ir or Rh) with chalcogenated borohydride reagents, Li[BH2E3] (E = S or Se), to yield bimetallic bis- and tris-homocubane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its applications. the high yield and efficiency of the photocyclization method suggest it could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bishomocubane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s high strain energy makes it reactive under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1,3-Bishomocubane has several scientific research applications due to its unique structure and properties:
Mechanism of Action
The mechanism by which 1,3-Bishomocubane exerts its effects is primarily related to its high strain energy and unique cage structure. The compound’s molecular targets and pathways are still under investigation, but its high energy density and stability suggest it interacts with various molecular systems in a unique manner .
Comparison with Similar Compounds
Similar Compounds
Cubane: Another polycyclic cage hydrocarbon with high strain energy.
Dicyclopentadiene: A precursor in the synthesis of 1,3-Bishomocubane.
Nitromethyl-1,3-bishomocubane:
Uniqueness
This compound is unique due to its pentacyclic structure and high strain energy, which make it highly reactive and suitable for high-energy applications. Its ability to form stable derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C10H12 |
|---|---|
Molecular Weight |
132.20 g/mol |
IUPAC Name |
pentacyclo[5.3.0.02,5.03,9.04,8]decane |
InChI |
InChI=1S/C10H12/c1-3-4-2-6-7(3)9-5(1)8(4)10(6)9/h3-10H,1-2H2 |
InChI Key |
GPLOHOZBMBZPHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



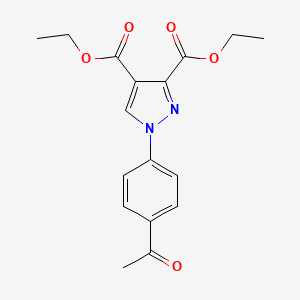
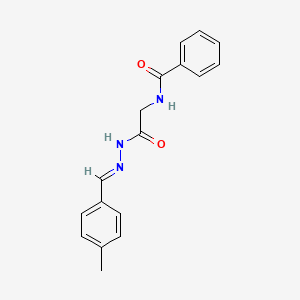
![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)
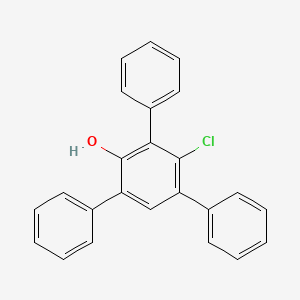

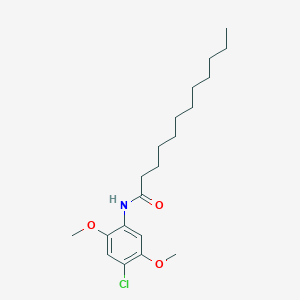
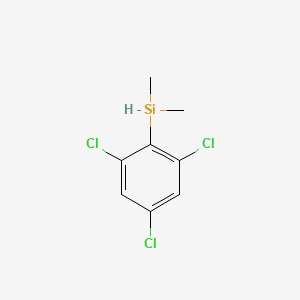
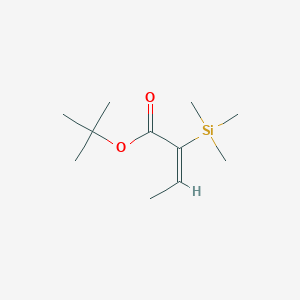

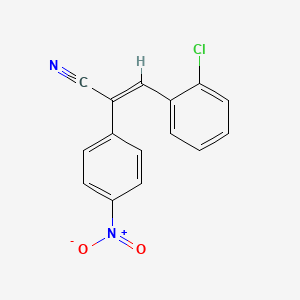
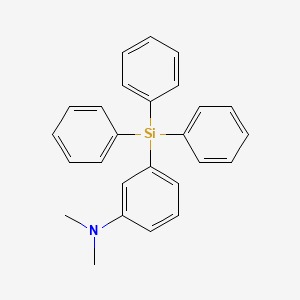
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)

